N-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfanyl]benzamide
Description
N~1~-(3-NITROPHENYL)-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE is a complex organic compound characterized by the presence of nitro groups and a sulfanyl linkage
Properties
Molecular Formula |
C19H13N3O5S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-(4-nitrophenyl)sulfanylbenzamide |
InChI |
InChI=1S/C19H13N3O5S/c23-19(20-13-4-3-5-15(12-13)22(26)27)17-6-1-2-7-18(17)28-16-10-8-14(9-11-16)21(24)25/h1-12H,(H,20,23) |
InChI Key |
FCNGMPREWMSYNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])SC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-NITROPHENYL)-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE typically involves the reaction of 3-nitroaniline with 4-nitrobenzenethiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-NITROPHENYL)-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Substitution: Amines, dimethylformamide (DMF) as solvent.
Major Products Formed
Reduction: Formation of N1-(3-aminophenyl)-2-[(4-aminophenyl)sulfanyl]benzamide.
Oxidation: Formation of N1-(3-nitrophenyl)-2-[(4-nitrophenyl)sulfonyl]benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(3-NITROPHENYL)-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of N1-(3-NITROPHENYL)-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-nitro-N-(3-nitrophenyl)benzamide
- 3-Nitro-N-(4-nitrophenyl)aniline
- N-(4-Nitrophenyl)phosphoric triamide
Uniqueness
N~1~-(3-NITROPHENYL)-2-[(4-NITROPHENYL)SULFANYL]BENZAMIDE is unique due to the presence of both nitro and sulfanyl groups, which impart distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
